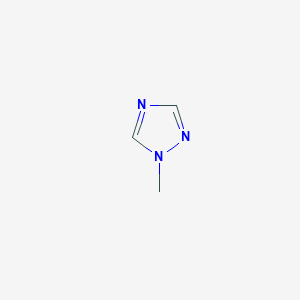

1-Methyl-1,2,4-triazole

Description

Significance and Contemporary Research Trajectories of 1,2,4-Triazole (B32235) Heterocycles

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. bohrium.com This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and ability to form a variety of molecular interactions. bohrium.comfrontiersin.org The versatility of the 1,2,4-triazole core allows for the synthesis of a vast array of derivatives with a wide spectrum of biological activities. mdpi.comglobalresearchonline.net

Contemporary research on 1,2,4-triazole heterocycles is multifaceted, with significant efforts directed towards several key areas:

Medicinal Chemistry: A primary focus of research is the development of novel therapeutic agents. The 1,2,4-triazole nucleus is a key component in numerous clinically approved drugs, including antifungal agents like fluconazole (B54011) and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam. mdpi.comglobalresearchonline.net Current investigations continue to explore derivatives for their potential as antibacterial, anticancer, anti-inflammatory, and antitubercular agents. bohrium.comfrontiersin.orgmdpi.com The ability of the triazole ring to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions is a key driver of its pharmacological importance.

Agrochemicals: The 1,2,4-triazole scaffold is integral to the development of modern agrochemicals. frontiersin.org Compounds such as paclobutrazol (B33190) and myclobutanil (B1676884) are used as plant growth regulators and fungicides, respectively. globalresearchonline.netmdpi.com Research in this area aims to create more potent and selective agents to protect crops and enhance agricultural productivity.

Materials Science: The unique chemical and physical properties of 1,2,4-triazoles make them valuable building blocks for advanced materials. frontiersin.org They are used in the synthesis of polymers, where the heterocyclic ring can enhance thermal stability and mechanical properties. Additionally, their coordination chemistry is being explored for the development of novel catalysts and energetic materials.

The ongoing exploration of 1,2,4-triazole derivatives is driven by the need for new and improved molecules to address challenges in medicine, agriculture, and materials science. The ability to readily modify the core structure allows for the fine-tuning of properties to achieve desired biological or material functions. frontiersin.orgnih.gov

Foundational Research Perspectives on 1-Methyl-1,2,4-Triazole

This compound (MTA), with the chemical formula C₃H₅N₃, is a fundamental derivative of the 1,2,4-triazole family. innospk.com Its structure consists of a 1,2,4-triazole ring with a methyl group attached to the nitrogen atom at the 1-position. This seemingly simple modification has a significant impact on the compound's physical and chemical properties, making it a subject of specific research interest.

Synthesis and Characterization: Foundational research into this compound has established several synthetic routes. A common method involves the methylation of 1,2,4-triazole using reagents like dimethyl sulfate. The alkylation of 1,2,4-triazole can lead to a mixture of 1-methyl and 4-methyl isomers, and studies have investigated the influence of reaction conditions, such as the base and solvent, on the regioselectivity of this reaction. chemicalbook.comresearchgate.net Other synthetic approaches include the ring contraction of 1-methyl-1,2,4-triazinium iodides.

The structural and physical properties of this compound have been well-characterized. It is a colorless to light yellow liquid with a boiling point in the range of 175-177°C. innospk.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for its identification and characterization. For instance, ¹H-NMR spectroscopy can distinguish the protons of the methyl group and the triazole ring, while ¹³C-NMR confirms the carbon skeleton.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅N₃ |

| Molecular Weight | 83.09 g/mol |

| Appearance | Light yellow or colorless clear liquid |

| Boiling Point | 175-177 °C |

| Density | 1.465 g/cm³ |

| Flash Point | 81 °C |

| Refractive Index | 1.4705 |

| CAS Number | 6086-21-1 |

Data sourced from references innospk.comnih.gov.

Applications in Further Synthesis and Research: this compound serves as a versatile intermediate in organic synthesis. innospk.com Its reactivity allows for further functionalization, making it a valuable starting material for the preparation of more complex molecules with potential applications in various fields. For example, it is used in the synthesis of ionic liquids and energetic salts.

In a more specialized research context, this compound has been identified as a potential biomarker. A study investigating the exposure of plants to 1,1-dimethylhydrazine (B165182) found that 1-methyl-1H-1,2,4-triazole was a major transformation product detected in plant tissues. nih.gov This suggests its utility in environmental monitoring and toxicology studies. nih.gov

The foundational research on this compound provides the essential knowledge base for its application in more advanced and specialized areas of chemical science. Its well-defined synthesis, characterized properties, and utility as a building block underscore its importance within the broader landscape of 1,2,4-triazole chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-6-3-4-2-5-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZDIEIXRBWPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209699 | |

| Record name | 1H-1,2,4-Triazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6086-21-1 | |

| Record name | 1H-1,2,4-Triazole, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1,2,4-Triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 1-Methyl-1,2,4-Triazole

The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the methylation process on the asymmetric 1,2,4-triazole (B32235) ring, which has two distinct N-H tautomers, 1H- and 4H-, that are in rapid equilibrium. nih.gov Direct alkylation can lead to a mixture of N1 and N4 substituted products. Therefore, specific strategies have been developed to favor the formation of the desired 1-methyl isomer.

Alkylation Strategies for 1,2,4-Triazole Systems

Direct alkylation of the 1,2,4-triazole anion is the most straightforward approach to introduce the methyl group. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and methylating agent used. chemicalbook.com Alkylation at the N1 position is often favored. chemicalbook.com

A practical, scalable procedure involves the initial conversion of 1H-1,2,4-triazole to its sodium salt using sodium methoxide (B1231860) in methanol (B129727). Subsequent reaction with iodomethane (B122720) yields this compound. dtic.mil This method has been reported to produce the desired 1-methyl isomer in high proportion, with only minor amounts of the 4-methyl regioisomer and over-alkylation products. dtic.mil Another patented method utilizes the reaction of 1,2,4-triazole with chloromethane (B1201357) in the presence of a strong base like potassium hydroxide (B78521). google.com This nucleophilic substitution reaction also aims for high regioselectivity at the N1 position. google.com Precise control over stoichiometry and temperature is crucial to minimize the formation of byproducts.

Table 1: Regioselective Methylation of 1,2,4-Triazole

| Methylating Agent | Base | Solvent | Product(s) | Yield | Reference(s) |

|---|---|---|---|---|---|

| Iodomethane | Sodium Methoxide | Methanol | This compound (major), 4-Methyl-1,2,4-triazole (minor), 1,4-Dimethyl-1,2,4-triazolium iodide (minor) | 63% (pure 1-methyl isomer) | dtic.mil |

| Chloromethane | Potassium Hydroxide | Ethanol (B145695) | This compound | High regioselectivity reported | google.com |

| Dimethyl Sulfate | Aqueous NaOH | Water | Mixture of 1-Methyl- and 4-Methyl-1,2,4-triazole | Not specified | chemicalbook.com |

Cyclization and Ring Transformation Pathways

Besides direct alkylation, this compound can be synthesized by constructing the triazole ring from acyclic precursors that already contain the N-methyl group. This approach guarantees the regiochemistry of the final product. General methods for forming the 1,2,4-triazole ring include the Pellizzari and Einhorn-Brunner reactions. scispace.com The Einhorn-Brunner reaction, which involves the condensation of an imide with an alkyl hydrazine, can be adapted to produce 1-alkyl-1,2,4-triazoles. For instance, the acid-catalyzed condensation of appropriate diacylamines with methylhydrazine can serve as a pathway to N1-methylated triazoles. A catalyst-free microwave-assisted reaction between hydrazines and formamide (B127407) also provides an efficient route to 1,2,4-triazoles and can be applied using methylhydrazine to yield the target compound. organic-chemistry.org

A less common but effective method is the ring transformation of other heterocyclic systems. Specifically, 1-methyl-1,2,4-triazinium iodides have been shown to undergo a ring contraction reaction. koreascience.kr When these triazinium salts are treated with potassium ferricyanide (B76249) in an aqueous sodium hydroxide solution, they rearrange to yield this compound derivatives as the main products. koreascience.kr This reaction proceeds via the formation of a pseudo base, which then undergoes oxidative rearrangement. koreascience.kr

Functionalization and Derivatization of this compound Scaffolds

Once synthesized, the this compound ring can be further modified to introduce various functional groups. The electronic nature of the triazole ring, which is considered electron-deficient, dictates its reactivity towards electrophiles and nucleophiles. nih.gov

Electrophilic Substitution Reactions on the 1,2,4-Triazole Ring

The 1,2,4-triazole ring system is generally deactivated towards electrophilic attack at its carbon atoms due to the electron-withdrawing effect of the nitrogen atoms. nih.gov Consequently, electrophilic substitution occurs preferentially at the ring nitrogen atoms, which possess higher electron density. nih.govchemicalbook.com In this compound, the N4 atom is the primary site for electrophilic attack. For example, protonation readily occurs at the N4 position in the presence of strong acids like concentrated HCl to form the corresponding 1-methyl-1,2,4-triazolium chloride. chemicalbook.com Further alkylation, such as with an excess of iodomethane, can lead to quaternization at the N4 position, yielding 1,4-dimethyl-1,2,4-triazolium iodide. dtic.mil

Direct electrophilic substitution on the carbon atoms (C3 and C5) is generally not observed. Instead, functionalization at these positions is typically achieved through metallation followed by quenching with an electrophile, as discussed in section 2.2.3.

Nucleophilic Substitution Reactions on the 1,2,4-Triazole Ring

The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are electron-deficient and are therefore susceptible to nucleophilic attack, particularly when a suitable leaving group is present. nih.govchemicalbook.com This allows for the introduction of various substituents via nucleophilic substitution pathways.

The synthesis of C-halo derivatives of this compound provides a versatile entry point for such transformations. For instance, a 3-halo or 5-halo-1-methyl-1,2,4-triazole can react with a range of nucleophiles, such as amines or thiols, to displace the halide and form new C-N or C-S bonds. mdpi.com While direct halogenation on the this compound ring is challenging, these precursors can be prepared through cyclization routes or functional group interconversions.

Another strategy involves the introduction of a functional group that can act as a leaving group. For example, a multi-step patented process describes the synthesis of 1-methyl-1H-1,2,4-triazole-3-methyl formate, which involves the initial formation of this compound, protection of the C5 position, followed by lithiation at C3 and reaction with carbon dioxide to form a carboxylic acid. google.com This carboxylation demonstrates the susceptibility of a metallated C3 position to attack by an electrophile, which is mechanistically related to nucleophilic functionalization.

C-H Functionalization Approaches

Direct C-H functionalization offers a highly efficient and atom-economical method for derivatizing the this compound core, bypassing the need for pre-functionalized substrates. The C5-H bond is particularly susceptible to deprotonation and subsequent functionalization due to the inductive effects of the adjacent nitrogen atoms.

A prominent method is the regioselective metallation at the C5 position. Treatment of 1-substituted 1,2,4-triazoles with strong bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) leads to magnesiation at the C5 position. The resulting organometallic intermediate can be trapped with various electrophiles, such as iodine, allyl bromides, benzaldehyde, and benzoyl chloride, to install a range of functional groups in good yields. acs.org Similarly, lithiation using n-butyllithium followed by an electrophilic quench is a viable strategy. clockss.org

Furthermore, palladium-catalyzed direct C-H arylation has emerged as a powerful tool for C-C bond formation. A benchtop procedure for the direct C-H arylation of 1-substituted-1,2,4-triazoles at the C5 position has been developed. bhu.ac.in This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, a ligand, a base, and an aryl halide to afford the C5-arylated product. bhu.ac.in

Table 2: C-H Functionalization of 1-Substituted 1,2,4-Triazoles

| Functionalization Method | Reagents | Position | Product Type | Yield Range | Reference(s) |

|---|---|---|---|---|---|

| Magnesiation/Electrophilic Trapping | TMPMgCl·LiCl, then E+ (I₂, Allyl-Br, PhCHO, PhCOCl) | C5 | 5-Iodo, 5-Allyl, 5-Hydroxybenzyl, 5-Benzoyl derivatives | 79-95% | acs.org |

| Palladium-Catalyzed Arylation | Pd(OAc)₂, Ligand ([P(n-Bu)Ad₂H]BF₄), Base (K₂CO₃), Aryl Halide | C5 | 5-Aryl-1-substituted-1,2,4-triazoles | 40-90% | bhu.ac.in |

| Lithiation/Electrophilic Trapping | n-BuLi, then E+ (e.g., CO₂) | C5 | 5-Carboxy-1-substituted-1,2,4-triazoles | Not specified | clockss.org |

"Click Chemistry" and Related Cycloaddition Reactions in 1,2,4-Triazole Derivative Synthesis

The synthesis of 1,2,4-triazole derivatives has been significantly advanced by the application of "click chemistry" and various cycloaddition reactions. These methods are prized for their efficiency, high yields, and tolerance of a wide range of functional groups. A prominent strategy is the [3+2] cycloaddition, which involves the reaction of a three-atom dipole with a two-atom component to form the five-membered triazole ring.

A variety of components can be employed in these syntheses. Copper-catalyzed reactions are particularly common. For instance, a one-pot, three-component reaction has been developed using nitrile ylides and diazonium salts, catalyzed by copper, to produce fully substituted 1,2,4-triazoles under mild conditions. bohrium.com In this method, the diazonium salt acts as the source for two nitrogen atoms of the triazole ring. isres.org Another copper-catalyzed approach involves the [3+2] cycloaddition of nitrile ylides with azodicarboxylates. bohrium.com

Transition-metal-free conditions have also been established. One such method achieves the synthesis of fully substituted 1,2,4-triazoles through the [3+2] cycloaddition of nitrileimines with amidines. bohrium.com Furthermore, photochemical reactions offer an alternative route; for example, the reaction of acceptor-only diazoalkanes with azodicarboxylates can produce 1,2,4-triazoles through the formation of a triplet species and subsequent cycloaddition. rsc.org

The choice of reactants and catalysts allows for the regioselective synthesis of specific isomers. For example, a general approach to 5-trifluoromethyl-1,2,4-triazoles utilizes the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) (CF₃CN). mdpi.com Mechanochemical methods, such as the copper-catalyzed grinding of azinium-N-imines with nitriles, also provide a solvent-free pathway to 1,2,4-triazole derivatives. researchgate.net While the renowned Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, it is primarily used for synthesizing 1,2,3-triazole isomers. frontiersin.orgfrontiersin.org However, the principles of efficiency and modularity from click chemistry inspire the development of analogous powerful methods for 1,2,4-triazole synthesis. bohrium.com

Table 1: Examples of Cycloaddition Reactions for 1,2,4-Triazole Derivative Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Ylides + Diazonium Salts | Copper Catalyst | Fully Substituted 1,2,4-Triazoles | bohrium.com |

| [3+2] Cycloaddition | Nitrile Imines + Amidines | Transition-Metal-Free | Fully Substituted 1,2,4-Triazoles | bohrium.com |

| [3+2] Cycloaddition | Nitrile Imines + CF₃CN | - | 5-Trifluoromethyl 1,2,4-Triazoles | mdpi.com |

| Photochemical Reaction | Diazoalkanes + Azodicarboxylates | Photoexcitation | Substituted 1,2,4-Triazoles | rsc.org |

| Mechanochemical [3+2] Cycloaddition | Azinium-N-imines + Nitriles | Copper Acetate (B1210297) / Grinding | 1,2,4-Triazolo[1,5-a]pyridines | researchgate.net |

Mechanistic Investigations of Chemical Reactivity of this compound

The reactivity of this compound is governed by the electronic properties of the heterocyclic ring, which contains three nitrogen atoms and is substituted with a methyl group. This structure allows it to participate in various chemical transformations, including oxidation and reduction, which are critical for its role as a synthetic intermediate.

The oxidation of this compound can lead to the formation of corresponding oxides. The specific products depend on the oxidizing agents and reaction conditions used. Studies on related triazole compounds provide insight into the potential mechanisms. For many triazole derivatives, oxidation is a complex, irreversible process. nih.gov

One proposed pathway for the oxidation of triazole-containing compounds involves a radical-mediated mechanism. nih.gov This process may be initiated by the abstraction of a hydrogen atom, followed by the addition of molecular oxygen to form hydroperoxide intermediates. nih.gov For N-alkylated triazoles, mechanistic studies suggest that oxidation can proceed through a radical pathway involving an iminium ion intermediate. acs.org In the context of other heterocyclic systems, electrochemical oxidation often occurs via an "electron transfer + chemical reaction" (EC) mechanism, where an initial electron loss is followed by a chemical transformation of the resulting cation radical. rsc.org

In a study of the triazole antifungal agent CS-758, the primary degradation pathway was identified as radical-mediated oxidation. The initiation step involves hydrogen atom abstraction from a carbon adjacent to a diene moiety, creating a delocalized vinylic radical. Molecular oxygen then attacks this radical to form hydroperoxides, which can lead to various epoxide and ring-opened products. nih.gov While this compound lacks such a complex side chain, radical-based mechanisms initiated at the methyl group or the triazole ring C-H bonds are plausible under certain oxidative conditions. For instance, this compound has been identified as a major transformation product of 1,1-dimethylhydrazine (B165182) in plants, a process that inherently involves oxidation. nih.gov

Table 2: Common Oxidizing Agents and Potential Mechanistic Features for Triazoles

| Oxidizing Agent/Method | Potential Mechanistic Feature | Product Type | Reference |

|---|---|---|---|

| Potassium Permanganate, Hydrogen Peroxide | General Oxidation | Triazole Oxides | |

| Electrochemical Oxidation | Irreversible process, formation of electroactive products | Oxidized Derivatives | nih.gov |

| Autoxidation (in related systems) | Radical-mediated, hydroperoxide intermediates | Epoxides, Ring-opening products | nih.gov |

| I₂/KI | Oxidative N-N bond formation | Fused 1,2,4-Triazoles | acs.org |

| Electrochemical (Urazoles) | EC (Electron transfer + Chemical reaction) mechanism | Sulfonamide Derivatives | rsc.org |

The reduction of this compound can yield various reduced forms of the compound. Common laboratory reducing agents for such transformations include sodium borohydride (B1222165) and lithium aluminum hydride. The triazole ring itself is generally stable to reduction due to its aromatic character. Therefore, reduction processes often target substituents or occur under specific conditions like electrochemical reduction.

Electrochemical methods have been employed to study the reduction of various triazole derivatives. For substituted triazoles, cyclic voltammetry has been used to investigate their redox mechanisms at electrode surfaces. nih.gov In many cases, the reduction of heterocyclic compounds involves the transfer of electrons to the molecule, which can be followed by protonation or other chemical steps. For example, the electrochemical reduction of nitroarenes is a well-established method for synthesizing N-heterocycles, proceeding through the reduction of the nitro group which then participates in a cyclization reaction. rsc.org

For this compound, a key reaction involves its preparation from 1,2,4-triazole itself. A synthetic route has been described where 1,2,4-triazole is first methylated to produce this compound. dtic.mil While this is a synthesis of the title compound rather than a reduction of it, related synthetic pathways for its derivatives can involve reduction steps. For instance, the preparation of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline involves multiple reduction steps of nitro and other functional groups on a precursor molecule, using catalysts like palladium on carbon with hydrogen gas. google.com These examples highlight that while the triazole ring is robust, reduction of other parts of a molecule containing the this compound moiety is a common and mechanistically important transformation.

Spectroscopic Characterization and Structural Elucidation Studies of 1 Methyl 1,2,4 Triazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed structural information can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. In 1-methyl-1,2,4-triazole, the spectrum displays distinct signals for the protons of the methyl group and the triazole ring.

In a typical ¹H NMR spectrum of this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the methyl protons (CH₃) appear as a singlet around 3.85 ppm. The two protons on the triazole ring are observed as separate singlets at approximately 7.95 ppm and 8.45 ppm. ambeed.com Another source reports the methyl group protons in DMSO-d₆ to be in the range of δ 3.2–3.5 ppm and the triazole protons between δ 8.1–8.3 ppm. In deuterated chloroform (B151607) (CDCl₃), the signals for the triazole protons are found at δ 8.05 and δ 7.93, with the methyl proton signal at δ 3.96. ambeed.com

| Proton | Chemical Shift (δ) in DMSO-d₆ | Chemical Shift (δ) in CDCl₃ |

| CH ₃ | ~3.85 ppm ambeed.com | ~3.96 ppm ambeed.com |

| Ring H | ~7.95 ppm, ~8.45 ppm ambeed.com | ~7.93 ppm, ~8.05 ppm ambeed.com |

This table presents typical ¹H NMR chemical shifts for this compound in different solvents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) is used to determine the types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum shows signals corresponding to the methyl carbon and the two distinct carbon atoms of the triazole ring.

In DMSO-d₆, the methyl carbon (CH₃) resonates at approximately 35–40 ppm. The two carbon atoms of the triazole ring typically appear in the region of δ 145–155 ppm. The specific chemical shifts can be influenced by the solvent and other experimental conditions.

| Carbon | Typical Chemical Shift (δ) in DMSO-d₆ |

| C H₃ | 35–40 ppm |

| Ring C | 145–155 ppm |

This table outlines the characteristic ¹³C NMR chemical shifts for this compound.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

Nitrogen-15 NMR (¹⁵N NMR) provides direct information about the nitrogen atoms in the heterocyclic ring, which is crucial for distinguishing between different isomers and understanding the electronic structure. The ¹⁵N NMR spectrum of this compound helps to definitively identify the position of the methyl group.

Studies on triazole derivatives have shown that ¹⁵N chemical shifts are sensitive to the electronic environment and tautomeric forms. researchgate.net For instance, in this compound, the nitrogen atom bonded to the methyl group (N-1) will have a distinct chemical shift compared to the other nitrogen atoms in the ring (N-2 and N-4). The application of ¹⁵N NMR, often in conjunction with computational methods, has been instrumental in the structural determination of various nitrotriazoles. researchgate.net

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are powerful for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of proton signals to their corresponding carbon atoms.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the position of substituents, like the methyl group in this compound, by observing the correlation between the methyl protons and the carbon atoms of the triazole ring. For example, a correlation between the methyl protons and the C-5 carbon of the triazole ring would confirm the N-1 substitution pattern. The use of ¹H-¹⁵N HMBC is also critical for assigning the nitrogen signals by observing correlations between protons and nitrogen atoms. mdpi.comresearchgate.net

The combined use of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound and its derivatives, confirming the atomic connectivity and substitution patterns. mdpi.comrsc.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable technique for identifying functional groups and providing a "molecular fingerprint" of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. Analysis of these bands confirms the presence of the triazole ring and the methyl group.

Key vibrational frequencies for 1,2,4-triazole (B32235) and its derivatives include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed around 3032-3097 cm⁻¹. omicsonline.org

N-H stretching: In the parent 1,2,4-triazole, a broad N-H stretching band is seen around 3126 cm⁻¹. omicsonline.org This band is absent in this compound, confirming the substitution on the nitrogen atom.

C=N and N=N stretching: The stretching vibrations of the triazole ring (C=N and N=N) usually appear in the region of 1500–1600 cm⁻¹. sapub.org For 1,2,4-triazole, peaks are noted at 1529 cm⁻¹ and 1543 cm⁻¹. omicsonline.org

Ring vibrations: Other vibrations associated with the triazole ring structure are also present in the fingerprint region of the spectrum.

The FT-IR spectrum provides a rapid and effective method for confirming the identity of this compound by comparing its unique pattern of absorption bands to a reference spectrum. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3032-3097 omicsonline.org |

| C=N / N=N Stretch (Triazole Ring) | 1500-1600 sapub.org |

This table summarizes key FT-IR absorption bands for triazole compounds.

Raman Spectroscopy

Raman spectroscopy serves as a valuable tool for investigating the vibrational modes of this compound and its derivatives, providing insights into their molecular structure and tautomeric forms. Studies often combine experimental Raman spectra with Density Functional Theory (DFT) calculations to achieve accurate vibrational assignments. acs.orgaip.org

For the parent compound, 1,2,4-triazole, the Raman spectra in solution have been analyzed to understand its vibrational characteristics. researchgate.net A detailed investigation of the derivative 4-methyl-4H-1,2,4-triazole-3-thiol (4-MTTL) highlights the power of this technique. acs.org This compound can exist in thione-thiol tautomeric forms, and its normal Raman and Fourier-transform infrared (FTIR) spectra were recorded and assigned based on potential energy distributions (PED) derived from DFT calculations. acs.org The analysis of vibrational signatures helps in identifying the preferential tautomeric form present. acs.org For instance, in the case of 4-MTTL, the experimental and theoretical data were used to assign the bands corresponding to both the thione and thiol forms. acs.org

Similarly, the Raman spectra of 1,2,4-triazole-3-carboxylate (B8385096) (TC⁻) and its ring-deprotonated dianion (dpTC²⁻) in aqueous solutions have been measured. aip.org DFT calculations were employed to investigate their structures and assign the observed Raman bands, taking into account deuteration shifts. aip.org Such studies also help in determining the most stable protonic tautomer in solution. aip.org

Table 1: Selected Vibrational Assignments for 4-Methyl-4H-1,2,4-triazole-3-thiol (4-MTTL) from Raman and FTIR Spectroscopy Data sourced from a combined experimental and DFT study. acs.org

| Observed Frequency (cm⁻¹) (FTIR) | Observed Frequency (cm⁻¹) (Raman) | Calculated Frequency (cm⁻¹) (Thiol Form) | Calculated Frequency (cm⁻¹) (Thione Form) | Vibrational Assignment (Potential Energy Distribution %) |

|---|---|---|---|---|

| 3085 | 3086 | 3100 | 3112 | ν(C5-H) (98%) |

| 2954 | 2955 | 2965 | 3030 | νas(CH3) (99%) |

| - | 2580 | 2610 | - | ν(S-H) (99%) |

| 1520 | 1521 | 1515 | 1525 | ν(C5=N1) + ν(N1-N2) |

| 1285 | 1286 | - | 1290 | ν(C=S) + ν(C-N) |

| 1068 | 1069 | 1075 | 1078 | β(C5-H) + ν(N4-CH3) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within this compound and its derivatives. The position and intensity of absorption bands are characteristic of the molecule's chromophores and electronic structure.

Studies on various derivatives reveal distinct absorption features. For instance, a series of 1H-1-alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c] mdpi.comresearchgate.nettriazoles exhibited maximum absorption wavelengths (λmax) between 558 nm and 563 nm, which are characteristic of the aromatic nitroso chromophore. mdpi.com In another study, highly luminescent bis(2,2'-bithiophen-5-yl) substituted 1,2,4-triazole derivatives displayed intense absorption bands at the edge of the visible range, from 376 nm to 406 nm, which were attributed to π–π* transitions. beilstein-journals.org

The formation of charge-transfer (CT) complexes involving triazole derivatives can be monitored using UV-Vis spectroscopy. The reaction of 3,5-diamino-1,2,4-triazole with chloranilic acid as an electron acceptor resulted in the appearance of a new, distinct CT band with a λmax at 524.5 nm in both ethanol (B145695) and methanol (B129727) solutions. scirp.org Theoretical studies using time-dependent density functional theory (TD-DFT) can also simulate UV-Vis spectra to predict absorption features. nih.gov For example, a computational study on a 1,2,3-triazole derivative predicted two main absorption features in the ultraviolet C range (170-210 nm) and a red shift of these features in methanol compared to the gas phase. nih.gov

Table 2: UV-Vis Absorption Maxima (λmax) for Various 1,2,4-Triazole Derivatives

| Compound/System | Solvent/Conditions | λmax (nm) | Attributed Transition/Chromophore | Reference |

|---|---|---|---|---|

| 1H-1-ethyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c] mdpi.comresearchgate.nettriazole | Not Specified | 562 | Nitroso chromophore | mdpi.com |

| 1H-1-butyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c] mdpi.comresearchgate.nettriazole | Not Specified | 563 | Nitroso chromophore | mdpi.com |

| Charge-transfer complex of 3,5-diamino-1,2,4-triazole and chloranilic acid | Ethanol/Methanol | 524.5 | Charge-transfer band | scirp.org |

| 2,5-Bis(2,2'-bithiophen-5-yl)-4-hexyl-4H-1,2,4-triazole | Dichloromethane | 395 | π–π* transition | beilstein-journals.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. High-resolution mass spectrometry (HRMS) is frequently used to confirm the elemental composition of newly synthesized compounds with high accuracy. mdpi.com

For the parent compound, this compound, electrospray ionization in positive mode (ESI-MS) detects the protonated molecular ion [M+H]⁺ at an m/z of 84.1. The fragmentation patterns of triazole derivatives can be complex and are often investigated using labeling studies and high-resolution techniques to elucidate the decomposition pathways. publish.csiro.au

A detailed investigation of 1-methyl-1,2,4-triazoline-5-thione using 2H, 13C, and 15N labeling revealed three primary fragmentation pathways for the molecular ion. publish.csiro.au These include the concerted loss of C₂H₃N₂ to form an ion at m/z 60 (CH₂NS), a stepwise route involving consecutive losses of HCN, and a pathway initiated by the elimination of a sulfhydryl radical (SH·). publish.csiro.au

The fragmentation of more complex derivatives is also characteristic of their structure. Analysis of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate showed that fragmentation of the protonated molecule (m/z 256.0208) begins with the dissociation of a water molecule from the carboxyl group, followed by the loss of the carboxyl group itself. zsmu.edu.ua Further dissociation involves the cleavage of the bond between the sulfur atom and the acetic residue or the bond between the sulfur and the triazole ring carbon. zsmu.edu.ua

Table 3: Major Fragmentation Pathways of 1-Methyl-1,2,4-triazoline-5-thione Data derived from mass spectrometry with isotopic labeling studies. publish.csiro.au

| Initial Ion | Fragmentation Process | Resulting Fragment (m/z) | Proposed Structure/Loss |

|---|---|---|---|

| [M]⁺· | Concerted Elimination | 60 | [CH₂NS]⁺· |

| [M]⁺· | Stepwise Elimination | [M - HCN]⁺· | Loss of hydrogen cyanide |

| [M]⁺· | Radical Elimination | [M - SH]⁺ | Loss of sulfhydryl radical |

| [M - SH]⁺ | Further Fragmentation | [M - SH - HCN]⁺ | Subsequent loss of hydrogen cyanide |

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy provides direct experimental insight into the electronic structure of molecules by measuring the energies of electrons ejected upon photoionization. The combination of vacuum ultraviolet (VUV) photoabsorption and ultraviolet photoelectron spectroscopy (UPS) is particularly powerful for studying the electronic states of compounds like this compound. researchgate.netnih.gov A seminal study combined these techniques with ab initio configuration interaction computations to provide a detailed analysis. nih.govaip.org

The VUV absorption spectrum of this compound provides information about its excited electronic states. A key observation from the research was that N-methylation of the 1,2,4-triazole ring significantly increases its volatility, which enabled the acquisition of its gas-phase VUV spectrum. researchgate.net The spectrum revealed an unusual absorption plateau in the 6–7 eV region. researchgate.netnih.gov This feature was interpreted as arising from a pseudo Jahn-Teller effect, a consequence of the near degeneracy of the first two ionization energies. nih.gov The VUV spectrum, when analyzed in conjunction with the ionization energies from UPS, allows for the identification and assignment of several Rydberg states. researchgate.netnih.gov

UPS directly probes the energies of the molecular orbitals. For this compound, the UPS spectrum shows that the first ionization energy bands possess a complex vibrational structure, particularly on the low-energy edges. nih.gov A detailed analysis of this fine structure confirmed the presence of three distinct ionized states within this band region. researchgate.netnih.gov

The experimental UPS data, supported by high-level ab initio calculations, offered further insights into the geometry of the resulting cations. nih.gov While the equilibrium structure for the first cation (lowest energy state) was calculated to be effectively planar, the second cation was found to exhibit significant twisting of the triazole ring system. nih.gov This synergistic use of VUV and UPS, grounded in theoretical calculations, provides a comprehensive picture of the electronic structure of this compound. researchgate.netnih.gov

Table 5: Summary of Key Findings from VUV and UPS Studies of this compound Data sourced from combined spectroscopic and computational studies. researchgate.netnih.gov

| Spectroscopic Technique | Key Observation or Finding | Interpretation/Significance |

|---|---|---|

| VUV Spectroscopy | Unusual absorption plateau in the 6-7 eV region. | Attributed to a pseudo Jahn-Teller effect due to near-degenerate first and second ionization energies. |

| VUV & UPS | Identification of band origins for several Rydberg states. | Provides a "fingerprint" of the ionization spectrum to characterize excited states. |

| UPS | Complex vibrational structure on the low-energy edge of the first ionization bands. | Indicates multiple overlapping electronic states and vibrational coupling upon ionization. |

| UPS & Ab Initio Calculations | Confirmation of three distinct ionized states within the first IE bands. | Resolves the composition of the complex, broad photoelectron bands. |

| Ab Initio Calculations | The first cation is planar, while the second cation shows significant ring twisting. | Reveals structural changes in the molecule upon removal of an electron from different orbitals. |

Computational and Theoretical Chemistry Investigations of 1 Methyl 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations for 1-Methyl-1,2,4-triazole and related compounds have provided detailed information on its structure and reactivity. isres.orgisres.org

The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical polarizability. irjweb.com A smaller gap suggests higher reactivity. researchgate.net

| Computational Parameter | Description | Typical Findings for 1,2,4-Triazoles |

| HOMO | Highest Occupied Molecular Orbital; indicates electron-donating ability. | Generally localized on the triazole ring system. researchgate.netmdpi.com |

| LUMO | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. | Often distributed across the triazole ring and adjacent substituents. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. irjweb.com | A smaller gap implies higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. irjweb.comresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

For 1,2,4-triazole (B32235) derivatives, MEP maps typically show negative potential regions (colored in red) concentrated around the electronegative nitrogen atoms of the triazole ring due to their lone pairs of electrons. irjweb.comresearchgate.net These areas represent the most likely sites for electrophilic attack. Conversely, positive potential regions (colored in blue) are generally found around the hydrogen atoms, particularly those of the methyl group, identifying them as sites susceptible to nucleophilic attack. irjweb.com The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Vibrational spectroscopy, combined with DFT calculations, is a powerful method for identifying the structural features of molecules. isres.org Theoretical vibrational frequencies can be calculated for this compound to assign the fundamental vibrational modes observed in experimental infrared (IR) and Raman spectra. researchgate.net Studies on 1,2,4-triazole and its derivatives have shown good agreement between observed and calculated frequencies, confirming the accuracy of the computational models. isres.orgresearchgate.net

Key vibrational modes for the 1,2,4-triazole ring include N-H stretching, C=N stretching, and various ring vibrations. For this compound, specific vibrations associated with the methyl group, such as C-H stretching and bending modes, are also important. imist.ma Conformational analysis, also performed using DFT, helps to determine the most stable three-dimensional arrangement of the molecule. For the this compound cation, computational studies have indicated that the second cationic state can exhibit significant twisting of the ring system. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| N-H Stretching | 3200–3400 | |

| C=N Stretching (ring) | 1560–1620 | |

| Triazole Ring Vibrations | 1500–1600 | |

| N-CH₃ Bending | 1410–1450 |

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods are crucial for obtaining highly accurate electronic wavefunctions and energies.

For a detailed analysis of the electronic states of this compound, ab initio multi-reference multi-root configuration interaction (MR-MRCI) procedures have been employed. nih.gov This high-level computational method is particularly useful for describing excited electronic states and systems where electron correlation is significant.

A study combining vacuum ultraviolet (VUV) photoabsorption spectroscopy with MR-MRCI calculations provided a thorough analysis of the electronic states of both 1H- and this compound. nih.gov The investigation revealed complex vibrational structures in the first ionization energy bands, confirming the presence of three distinct ionized states. The MR-CI calculations showed that while the first cation of this compound has an effectively planar equilibrium structure, the second cation undergoes significant twisting of the triazole ring. nih.gov Furthermore, some calculated singlet electronic states also showed skeletal twisting, where a ring C-H bond is substantially out of the plane. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with other molecules. pensoft.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time.

While specific MD simulations focusing solely on neutral this compound are not extensively documented in the provided results, studies on related triazolium-based ionic liquids demonstrate the utility of this method. nih.gov For instance, a molecular mechanics force field was developed for several triazolium cations, including derivatives of this compound, using the parent 1H-1,2,4-triazole as a reference. nih.gov These simulations are used to compute various thermophysical and transport properties, such as densities, heat capacities, and self-diffusivities. nih.gov In the context of drug design, MD simulations are applied to assess the conformational stability of triazole derivatives when bound to biological targets like enzymes, providing information on the strength and nature of the interactions over time. pensoft.net

Coordination Chemistry of 1 Methyl 1,2,4 Triazole As a Ligand

Formation and Structural Characterization of Mononuclear Metal Complexes

While 1,2,4-triazole (B32235) ligands are renowned for their propensity to form polynuclear structures due to their bridging capabilities, the formation of mononuclear complexes is also possible under specific conditions. researchgate.netethz.ch For N-methyl-1,2,4-triazoles, monomeric species are typically observed when a high ligand-to-metal stoichiometry, such as 1:4, is employed. tandfonline.com The presence of bulky substituents on the triazole ring can also sterically hinder polymerization, favoring the formation of discrete mononuclear units. researchgate.net

A notable example involves the ligand 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole (LM), which contains the 1-methyl-1,2,4-triazole moiety. This ligand has been shown to form a variety of stable, mononuclear complexes with transition metals. researchgate.netrsc.org The synthesis and single-crystal X-ray diffraction analysis of these compounds have provided significant insight into their structural characteristics. rsc.org Examples include Ni(LM)₃₂, Fe(LM)₃₂, and [Cd(LM)₂Cl₂]. researchgate.netrsc.org

Ligand Binding Modes and Coordination Geometries in this compound Complexes

The coordination of this compound is dictated by the availability of its N2 and N4 nitrogen atoms, as the N1 position is blocked by the methyl group. This leads to several possible binding modes. In mononuclear complexes, it often acts as a bidentate chelating ligand if other donor groups are present on the triazole ring.

In the case of the derivative ligand 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole (LM), the ligand behaves as a bidentate N,N'-donor, coordinating through the N4 atom of the triazole ring and a nitrogen atom from the attached pyrazole (B372694) ring. rsc.org This chelation leads to the formation of stable five-membered rings with the metal center. The resulting complexes typically exhibit a distorted octahedral coordination geometry. rsc.org For instance, in the [Ni(LM)₃]²⁺ complex, the nickel(II) ion is coordinated to six nitrogen atoms from three bidentate LM ligands. rsc.org Similarly, the cadmium complex [Cd(LM)₂Cl₂] also shows a slightly distorted octahedral geometry around the Cd(II) center. rsc.org

| Complex | Metal Ion | Binding Mode of LM | Coordination Geometry | Key Bond Lengths (Å) | Ref |

|---|---|---|---|---|---|

| Ni(LM)₃₂ | Ni(II) | Bidentate (N,N') | Distorted Octahedral | Ni-N(pyrazole): 2.136-2.142, Ni-N(triazole): 2.072-2.080 | rsc.org |

| [Cd(LM)₂Cl₂] | Cd(II) | Bidentate (N,N') | Distorted Octahedral | Cd-N(pyrazole): 2.414, Cd-N(triazole): 2.411 | rsc.org |

| Fe(LM)₃₂ | Fe(II) | Bidentate (N,N') | Octahedral | - | researchgate.net |

| [Cu(LM)₂NO₃]NO₃ | Cu(II) | Bidentate (N,N') | - | - | researchgate.net |

Assembly of Polynuclear and Bridging Coordination Compounds

The most common role for 1,2,4-triazole derivatives in coordination chemistry is that of a bridging ligand, connecting multiple metal centers to form polynuclear structures. imist.ma While the typical μ-N1,N2 bridging mode is blocked in this compound, its ability to bridge metal ions via the N2 and N4 atoms remains, leading to the formation of various polynuclear architectures. Spectroscopic and magnetic studies on complexes of 1-methyl-3-chloro-1,2,4-triazole with Ni(II) and Cu(II) halides indicate that the ligand acts as a bidentate bridge, resulting in polynuclear, likely polymeric, structures. imist.maimist.ma Similarly, metal halide complexes with N-methyl-1,2,4-triazoles are generally polymeric when the ligand-to-metal ratio is 1:1 or 1:2. tandfonline.com

Dimeric and Oligomeric Metal-1,2,4-Triazole Complexes

The bridging nature of this compound derivatives can lead to the assembly of discrete polynuclear units such as dimers and oligomers. An example is the dinuclear cobalt(II) complex, Co₂(LM)₆₄, formed with the ligand 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole (LM). researchgate.netrsc.org In this structure, two cobalt centers are bridged by the triazole moieties of the ligands, demonstrating how the fundamental bridging capability of the triazole ring is retained and leads to discrete, higher-order structures.

Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating 1,2,4-Triazole Moieties

The ability of 1-substituted 1,2,4-triazoles to act as linkers is extensively used in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). scirp.orgmdpi.comtennessee.edu These materials are of great interest due to their diverse topologies and potential applications in areas like gas storage and catalysis. mdpi.com

By functionalizing the triazole ligand with other coordinating groups, such as carboxylates, robust frameworks can be designed. For example, the ligand 4-(1H-1,2,4-triazol-1-yl)benzoic acid, a 1-substituted triazole, has been used to synthesize 3D coordination polymers with Cd(II) and Cu(II). scirp.org In these structures, the triazole ring and the carboxylate group coordinate to different metal centers, creating extended networks. scirp.org While specific MOFs constructed from the simple this compound are not extensively documented, studies on closely related derivatives like 3-methyl-1,2,4-triazole in the framework [Zn(mtz)₂] (MAF-7) highlight the potential of methylated triazoles to form 3D frameworks with zeolite-like topologies. rsc.org The complexes of 1-methyl-3-chloro-1,2,4-triazole are also presumed to be polymeric, further underscoring the tendency of these ligands to form extended structures. imist.maimist.ma

| Complex/Framework | Ligand | Metal Ion(s) | Dimensionality | Structural Features | Ref |

|---|---|---|---|---|---|

| Co₂(LM)₆₄ | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole | Co(II) | 0D (Dimer) | Dinuclear complex with bridging triazole moieties. | researchgate.netrsc.org |

| [NiX₂(1Me3ClTA)]·2H₂O | 1-methyl-3-chloro-1,2,4-triazole | Ni(II) | Polymeric | Polynuclear structure with bridging triazole ligands. | imist.maimist.ma |

| [CuX₂(1Me3ClTA)] | 1-methyl-3-chloro-1,2,4-triazole | Cu(II) | Polymeric | Polynuclear structure with bridging triazole ligands. | imist.maimist.ma |

| [Cd(TBA)₂]·3H₂O | 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Cd(II) | 3D MOF | 3D framework with 1D channels. | scirp.org |

Thermodynamic and Kinetic Stability Studies of Metal-1,2,4-Triazole Adducts

The thermodynamic and kinetic stability of metal complexes are crucial parameters that govern their formation and persistence. Thermodynamic stability relates to the position of the equilibrium between the free metal ion and ligand and the complex, often quantified by the stability constant (K). ekb.eg Kinetic stability, or inertness, refers to the rate at which a complex undergoes substitution reactions.

Applications in Metal-Mediated Supramolecular Systems

The predictable coordination vectors and bridging capabilities of 1,2,4-triazole derivatives make them highly effective building blocks for the construction of metal-mediated supramolecular systems. mdpi.com The self-assembly of metal ions and this compound or its derivatives leads directly to supramolecular architectures such as the coordination polymers and MOFs discussed previously. scirp.orgmdpi.com

The design of these systems relies on the defined coordination geometry of the metal ions and the specific linking topology of the triazole ligand. The blocking of the N1 position in this compound provides a rational design element, directing the formation of networks through N2 and N4 bridging. This controlled connectivity is fundamental to the field of crystal engineering and the reticular synthesis of MOFs. scirp.org Furthermore, the triazole ring itself can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which help to stabilize the resulting supramolecular assemblies in the solid state. researchgate.net While applications of pre-formed discrete this compound complexes as nodes in larger assemblies are less common, their role as primary linkers in the de novo synthesis of functional supramolecular materials is well-established.

Design of Artificial Nucleobases and Metal-Stabilized DNA Duplexes

The field of synthetic biology has explored the replacement of the natural hydrogen bonds in DNA base pairs with coordinate bonds involving metal ions. This approach, known as metal-mediated base pairing, allows for the creation of artificial DNA duplexes with novel structural and functional properties. researchgate.net The design of these systems often involves the development of artificial nucleobases, which are nucleobase analogs capable of coordinating to a central metal ion. researchgate.net

To understand the fundamental coordination chemistry before incorporating ligands into complex oligonucleotide strands, researchers often utilize simpler model compounds. This compound serves as a valuable model ligand in such studies. uni-muenster.de Its structure is simple, yet it possesses the necessary nitrogen donor atoms to mimic the coordination behavior of a potential artificial nucleobase. uni-muenster.dersc.org

Research has been conducted on the complexation of this compound with soft metal ions like silver(I) and mercury(II) to serve as models for metal-mediated base pairs. uni-muenster.de These studies investigate how the ligand interacts with metal ions to form discrete complexes. The findings from these model systems are crucial for predicting the behavior of more complex, modified nucleosides within a DNA duplex. For instance, studies with 1,2,4-triazole-functionalized nucleotides have confirmed their role as mimics of Watson-Crick base pairs in duplex studies. nih.gov The binding of a metal ion to DNA strands containing artificial 1,2,4-triazole nucleosides can induce significant conformational changes in the nucleic acid structure. aminer.cn

Investigations into the complexes of this compound with Ag(I) and Hg(II) have revealed differences in the structures formed in solution versus those in the solid state. While discrete complexes might be favored in solution, the formation of one- and two-dimensional coordination polymers has been observed in the solid state. uni-muenster.de This highlights the versatility of the triazole ligand and the influence of the physical state on the resulting supramolecular architecture. Although 1,2,4-triazole nucleotides have been explored for their ability to form metal-mediated base pairs, research has also shown they were not suitable for creating artificial metal-centered G-quartets. nih.govmassey.ac.nz

The study of simple molecules like this compound provides foundational knowledge for the rational design of sophisticated, metal-responsive DNA nanostructures and materials. researchgate.net

Biological Activities and Molecular Mechanisms of Action of 1 Methyl 1,2,4 Triazole Derivatives

Antimicrobial Efficacy Studies

Derivatives of 1,2,4-triazole (B32235) have demonstrated potent effects against a wide range of microbial pathogens, including bacteria, fungi, and mycobacteria. mdpi.comnih.govresearchgate.net The structural versatility of the triazole ring allows for the development of hybrid molecules and fused heterocyclic systems with enhanced efficacy and the potential to overcome drug resistance.

Antibacterial Spectrum and Potency

Compounds incorporating the 1,2,4-triazole moiety exhibit a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Hybrid molecules, where the triazole ring is combined with other established antibacterial pharmacophores like quinolones, have shown particular promise.

Research has demonstrated that clinafloxacin-1,2,4-triazole hybrids exhibit high inhibitory efficacy with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen. mdpi.com Similarly, ofloxacin (B1677185) analogues incorporating a 1,2,4-triazole ring have shown antibacterial properties comparable to the parent drug, with MIC values ranging from 0.25 to 1 µg/mL against various Gram-positive bacteria. mdpi.com Fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b] mdpi.commdpi.comfarmaciajournal.comthiadiazines, have also been evaluated, with some derivatives showing moderate activity against Pseudomonas aeruginosa at an MIC of 62.5 μg/ml.

Indole-based 1,2,4-triazole derivatives have also been found to be effective. One such compound, with a m-chlorophenyl substituent, demonstrated an MIC value of 6.25 µg/mL against MRSA, which was superior to the standard drug ampicillin. turkjps.org These findings underscore the potential of 1,2,4-triazole derivatives as a foundation for the development of novel antibacterial agents.

| Derivative Type | Bacterial Strain | Potency (MIC) | Reference |

| Clinafloxacin-1,2,4-triazole hybrid | Staphylococcus aureus (MRSA) | 0.25 µg/mL | mdpi.com |

| Ofloxacin-1,2,4-triazole analogue | Staphylococcus aureus | 0.25 - 1 µg/mL | mdpi.com |

| Indole-1,2,4-triazole hybrid | Staphylococcus aureus (MRSA) | 6.25 µg/mL | turkjps.org |

| 1,2,4-triazolo[3,4-b] mdpi.commdpi.comfarmaciajournal.comthiadiazine | Pseudomonas aeruginosa | 62.5 µg/mL | acs.org |

Antifungal Spectrum and Potency

The 1,2,4-triazole scaffold is a cornerstone of many clinically significant antifungal agents, such as fluconazole (B54011) and itraconazole. acs.org Derivatives built upon this core structure continue to show promising activity against a range of fungal pathogens, including various Candida and Aspergillus species.

Studies on novel 1,2,4-triazole derivatives have reported potent antifungal activity. For instance, certain benzimidazole-1,2,4-triazole derivatives have exhibited significant efficacy against Candida glabrata, with MIC values as low as 0.97 μg/mL, which is more potent than the reference drugs voriconazole (B182144) and fluconazole. acs.org Other research has highlighted triazole derivatives active against fluconazole-resistant Candida species, with MICs ranging from 0.063 to 1 mg/mL. nih.gov Furthermore, some derivatives have shown excellent activity against Aspergillus fumigatus, with MIC80 values in the range of 0.125–1 μg/mL. nih.gov The broad-spectrum efficacy of these compounds highlights their potential in addressing the challenge of fungal infections and drug resistance. turkjps.org

| Derivative Type | Fungal Strain | Potency (MIC) | Reference |

| Benzimidazole-1,2,4-triazole hybrid | Candida glabrata | 0.97 µg/mL | acs.org |

| Triazole alcohol derivative | Fluconazole-resistant Candida spp. | 0.063 - 1 mg/mL | nih.gov |

| Triazole with substituted amine | Aspergillus fumigatus | 0.125 - 1 µg/mL (MIC80) | nih.gov |

| Benzothiazolyl-triazole hybrid | Candida albicans | 0.39 µg/mL | ekb.eg |

The primary mechanism of action for azole antifungal agents, including 1,2,4-triazole derivatives, is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol (B1671047) biosynthesis. nih.govfarmaciajournal.com This is achieved through the targeted inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.comresearchgate.net

The 1,2,4-triazole ring plays a crucial role in this inhibitory action. The lone pair of electrons on the N4 nitrogen of the triazole ring coordinates strongly to the heme iron atom within the active site of the CYP51 enzyme. mdpi.com This binding acts as a non-competitive inhibitor, blocking the enzyme's ability to convert lanosterol into ergosterol. acs.org The resulting depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication. nih.gov Molecular docking studies consistently confirm the high affinity of 1,2,4-triazole derivatives for the catalytic site of fungal CYP51, reinforcing this well-established mechanism. farmaciajournal.comacs.org

Antitubercular Activity against Mycobacterium Strains

The emergence of multidrug-resistant tuberculosis has created an urgent need for novel therapeutic agents. Derivatives of 1,2,4-triazole have shown significant promise as antitubercular agents, with several studies reporting potent activity against Mycobacterium tuberculosis (Mtb). researchgate.nettandfonline.comsemanticscholar.org

In one study, a series of pyridine-1,2,4-triazole derivatives were synthesized and evaluated for their activity against various mycobacterial strains. One compound demonstrated particularly strong activity against M. tuberculosis H37Ra with an MIC of 0.976 μg/mL and against M. phlei with an MIC of 7.81 μg/mL. semanticscholar.orgnih.gov Another study focusing on different 1,2,4-triazole derivatives found that fifteen synthesized compounds exhibited anti-Mtb activity with MIC values ranging from 2 to 32 μg/mL. tandfonline.com The most potent of these showed an MIC of 2 μg/mL and was found to inhibit the Mtb KatG enzyme, leading to an accumulation of reactive oxygen species and subsequent bacterial death. tandfonline.com These findings highlight the potential of the 1,2,4-triazole scaffold in developing new drugs to combat tuberculosis.

| Derivative Type | Mycobacterium Strain | Potency (MIC) | Reference |

| Pyridine-1,2,4-triazole-5-thione | M. tuberculosis H37Ra | 0.976 µg/mL | semanticscholar.orgnih.gov |

| Pyridine-1,2,4-triazole-5-thione | M. phlei | 7.81 µg/mL | semanticscholar.orgnih.gov |

| Substituted 1,2,4-triazole | M. tuberculosis | 2 µg/mL | tandfonline.com |

| Substituted 1,2,4-triazole | M. tuberculosis | 2 - 32 µg/mL | tandfonline.com |

Anticancer and Antiproliferative Properties

In addition to their antimicrobial effects, 1,2,4-triazole derivatives have emerged as a significant class of compounds with potent anticancer and antiproliferative activities. researchgate.net Their efficacy has been demonstrated against a variety of human cancer cell lines, and their mechanism of action often involves the induction of apoptosis.

Novel 1,2,4-triazole derivatives have shown significant cytotoxicity against cancer cells. For example, indolyl-1,2,4-triazole hybrids have demonstrated potent activity against the HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values as low as 0.32 µM and 1.07 µM, respectively. acs.org Another study on dibenzo[b,d]furan-1H-1,2,4-triazole derivatives found a compound with selective activity against HL-60 (leukemia) and MCF-7 cell lines, with IC50 values of 0.80 µM and 1.76 µM, respectively. nih.gov Furthermore, betulin-1,2,4-triazole derivatives have been evaluated against A375 (melanoma) cells, showing IC50 values as low as 22.41 µM. mdpi.com The broad range of cancer cell lines susceptible to these compounds indicates their potential as versatile anticancer agents.

| Derivative Type | Cancer Cell Line | Potency (IC50) | Reference |

| Indolyl-1,2,4-triazole hybrid | HepG2 (Liver Cancer) | 0.32 µM | acs.org |

| Indolyl-1,2,4-triazole hybrid | MCF-7 (Breast Cancer) | 1.07 µM | acs.org |

| Dibenzo[b,d]furan-1H-1,2,4-triazole | HL-60 (Leukemia) | 0.80 µM | nih.gov |

| Dibenzo[b,d]furan-1H-1,2,4-triazole | MCF-7 (Breast Cancer) | 1.76 µM | nih.gov |

| Betulin-1,2,4-triazole hybrid | A375 (Melanoma) | 22.41 µM | mdpi.com |

Induction of Apoptosis in Cancer Cell Lines

A key mechanism underlying the anticancer properties of 1,2,4-triazole derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. pensoft.netnih.gov This process is often accompanied by cell cycle arrest at specific phases, preventing cancer cell proliferation.

Studies have shown that certain 1,2,4-triazole derivatives can trigger apoptosis through various cellular pathways. For example, an indolyl-1,2,4-triazole hybrid was found to cause a 26-fold increase in total apoptotic cell death in MCF-7 breast cancer cells. acs.org This compound also arrested the cell cycle at the G2/M and S phases in different cancer cell lines. acs.org Similarly, a dibenzo[b,d]furan derivative was shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in SMMC-7721 cells. nih.gov The induction of apoptosis has also been linked to the inhibition of specific enzymes crucial for cancer cell survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. pensoft.net The ability of these compounds to activate the intrinsic apoptotic pathway, sometimes confirmed by the upregulation of pro-apoptotic markers like caspase 9, highlights a specific and targeted mechanism for their anticancer effects. mdpi.comresearchgate.net

Inhibition of Specific Cellular Signaling Pathways

Derivatives of 1,2,4-triazole have been shown to interfere with several crucial cellular signaling pathways implicated in diseases like cancer. Their ability to interact with key protein kinases and other signaling molecules allows them to modulate cell proliferation, survival, and death.

One of the key mechanisms involves the inhibition of receptor tyrosine kinases. For instance, certain 1,2,4-triazole derivatives have been synthesized to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. pensoft.net Inhibition of EGFR disrupts downstream signaling cascades that are critical for cellular proliferation and survival, such as the phosphoinositide-3-kinase (PI3K)/Akt, RAS/mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (Jak/Stat) pathways. pensoft.net

Another significant target is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a vital role in cell survival and proliferation. nih.gov Studies have identified 1,2,4-triazole derivatives that effectively inhibit FAK at nanomolar concentrations. The inhibition of FAK phosphorylation subsequently represses pro-survival pathways by reducing the phosphorylation levels of key proteins like PI3K, Akt, JNK, and STAT3, ultimately leading to apoptosis and cell cycle arrest in cancer cells. nih.gov

Furthermore, 1,2,4-triazole-based compounds have been developed as inhibitors of tankyrases 1 and 2, which are central targets in the WNT/β-catenin signaling pathway. acs.org The WNT pathway is fundamental in embryonic development and its dysregulation is a hallmark of various cancers. By inhibiting tankyrases, these compounds can modulate WNT signaling. acs.org Some derivatives have also been identified as novel inhibitors of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS), which is implicated in conditions like acute organ injury and neurodegenerative disorders. nih.gov

Investigation of Molecular Targets and Binding Affinities (e.g., via Molecular Docking)

Molecular docking and other computational techniques have been instrumental in identifying the molecular targets of 1-methyl-1,2,4-triazole derivatives and quantifying their binding affinities. These studies provide critical insights into the mechanism of action at a molecular level.

A primary target for many triazole-based antifungal agents is lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol in fungi. mdpi.com Molecular docking simulations of amino acid-functionalized 1,2,4-triazole derivatives against the CYP51 active site have revealed strong binding affinities, with calculated Gibbs free energy values reaching as low as -8.8 kcal/mol for potent compounds. mdpi.com Similarly, in the context of antibacterial research, derivatives have been docked to the cytochrome P450 CYP121 of Mycobacterium tuberculosis, showing a high potential for binding to the enzyme's active site. mdpi.com

In the realm of anti-inflammatory drug discovery, 1,2,4-triazole derivatives have been shown to bind with high affinity to cyclooxygenase (COX) enzymes. A particularly active derivative, B6, was found to occupy the celecoxib (B62257) binding site in both COX-1 and COX-2, with binding free energies of –10.5 kcal/mol and –11.2 kcal/mol, respectively. tandfonline.com Other molecular targets identified through docking studies include the anti-apoptotic protein BCL-2, DNA, and various enzymes that regulate oxidative stress. nih.govrsc.orgpensoft.net

| Derivative Type | Molecular Target | Binding Affinity / Score | Reference |

|---|---|---|---|

| Amino acid-functionalized 1,2,4-triazole (Compound 8k) | Lanosterol 14α-demethylase (CYP51) | -8.8 kcal/mol (Gibbs free energy) | mdpi.com |

| Pyridine-1,2,4-triazole (Compound C14) | Cytochrome P450 CYP121 (M. tuberculosis) | 68.29 (ChemPLP score) | mdpi.com |

| Hydrazone derivative (Compound B6) | Cyclooxygenase-1 (COX-1) | -10.5 kcal/mol (Binding free energy) | tandfonline.com |

| Hydrazone derivative (Compound B6) | Cyclooxygenase-2 (COX-2) | -11.2 kcal/mol (Binding free energy) | tandfonline.com |

| 5-pyridinyl-1,2,4-triazole (Compound 3d) | Focal Adhesion Kinase (FAK) | IC50 = 18.10 nM | nih.gov |

| Theophylline-1,2,4-triazole (Compound 4b) | Serine Protease | -7.55 kcal/mol (Binding affinity) | frontiersin.org |

Anti-inflammatory Potentials

A significant number of 1,2,4-triazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. tandfonline.comcrpsonline.comrroij.commdpi.com These studies have utilized various in vivo and in vitro models to demonstrate the potential of these compounds to mitigate inflammation.

In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, several series of 1,2,4-triazole derivatives have shown significant activity. crpsonline.comrroij.com One study found that derivatives of 4-hydroxyphenyl acetic acid displayed anti-inflammatory activity ranging from 45.45% to 68.17% inhibition of edema, with a derivative having an n-butyl group on the triazole ring showing the highest efficacy. rroij.com Another study concluded that the presence of a sulfonyl group plays an important role in the anti-inflammatory activity, with the most potent compound showing 53% inhibition, which was greater than the standard drug ibuprofen (B1674241) (46%). crpsonline.com

Studies on human peripheral blood mononuclear cells (PBMC) have provided further mechanistic insights. mdpi.com Certain 1,2,4-triazole derivatives were found to inhibit the proliferation of lymphocytes and significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (INF-γ). mdpi.com The most active of these compounds demonstrated a multi-faceted anti-inflammatory effect. mdpi.com In vitro assays have also confirmed that some derivatives can significantly inhibit the production of nitric oxide and reactive oxygen species, which are key mediators of the inflammatory response. tandfonline.com

| Derivative/Compound | Assay | % Inhibition | Standard Drug (% Inhibition) | Reference |

|---|---|---|---|---|

| Compound 3 | Carrageenan-induced rat paw edema | 53% | Ibuprofen (46%) | crpsonline.com |

| Compound 4i (n-butyl substituted) | Carrageenan-induced rat paw edema | 68.17% | Ibuprofen (86.35%) | rroij.com |

| Compound 49c (N-phenyltriazole moiety) | Acetic acid-induced writhing | 79.8% | Aspirin | rjptonline.org |

| Compound 19 | PBMC proliferation | 62.4% (at 100 µg/mL) | Ibuprofen (77.0%) | mdpi.com |

Antiviral Activities

The 1,2,4-triazole nucleus is a core component of several established antiviral drugs, most notably Ribavirin, a broad-spectrum antiviral agent. bohrium.com This has spurred extensive research into novel 1,2,4-triazole derivatives as potential treatments for a range of viral infections. bohrium.comresearchgate.netresearchgate.net The chemical stability and capacity for modification of the triazole ring make it an advantageous scaffold for developing new antiviral compounds. researchgate.net

Research has demonstrated the efficacy of 1,2,4-triazole derivatives against various viruses, including influenza viruses, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). bohrium.com For instance, studies on 1,4-disubstituted triazoles revealed potent activity against HSV-1. Two compounds, in particular, showed strong efficacy with 50% effective concentrations (EC50) of 16 and 21 μM. nih.gov Mechanistic studies indicated that these compounds act differently from the standard drug acyclovir; they did not affect viral DNA replication but significantly inhibited the expression of key viral genes like ICP0 and ICP4. nih.gov One of the compounds was also able to inhibit the replication of an acyclovir-resistant HSV-1 strain and interfere with virus egress. nih.gov

Other research has focused on synthesizing S-glycosides and S-acyclonucleosides of 1,2,4-triazole, which were subsequently screened for their antiviral activities. tandfonline.com The structural diversity achievable with the triazole scaffold allows for the design of both nucleoside and non-nucleoside inhibitors, targeting various stages of the viral life cycle. bohrium.com

Antiparasitic Activities

Derivatives of 1,2,4-triazole have shown considerable promise as agents against a variety of parasites, including helminths and protozoa. rjptonline.orgresearchgate.net